1,7,7-Trimethyl-1,4-diazepane

Description

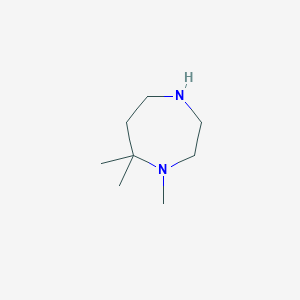

1,7,7-Trimethyl-1,4-diazepane (CAS: 933716-35-9) is a seven-membered heterocyclic compound with two nitrogen atoms in the 1,4-positions and three methyl substituents. Its molecular formula is C₈H₁₈N₂, and it has a molecular weight of 142.24 g/mol . The compound is commercially available as a liquid at room temperature, with storage recommendations at ambient conditions. Its synthesis and applications in organic reactions, such as Claisen-Schmidt condensations, have been documented, yielding products like benzylidene derivatives in high yields (~82–86%) .

Properties

IUPAC Name |

1,7,7-trimethyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-8(2)4-5-9-6-7-10(8)3/h9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUGYHJUTHNPNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCCN1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201264916 | |

| Record name | Hexahydro-1,7,7-trimethyl-1H-1,4-diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201264916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933716-35-9 | |

| Record name | Hexahydro-1,7,7-trimethyl-1H-1,4-diazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933716-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-1,7,7-trimethyl-1H-1,4-diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201264916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7,7-Trimethyl-1,4-diazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-diaminopentane with acetone in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to form the diazepane ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,7,7-Trimethyl-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the diazepane ring into more saturated derivatives.

Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Saturated diazepane derivatives.

Substitution: Alkylated or acylated diazepane compounds.

Scientific Research Applications

1,7,7-Trimethyl-1,4-diazepane has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,7,7-Trimethyl-1,4-diazepane involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atoms in the diazepane ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Isomers: 1,3,3-Trimethyl-1,4-diazepane

- Molecular Formula : C₈H₁₈N₂ (same as target compound).

- Key Differences : The methyl groups are positioned at the 1,3,3-positions instead of 1,7,7, leading to distinct stereoelectronic properties. The SMILES string (CC1(CN(CCCN1)C)C ) and InChIKey (GNFASXVYRCRJLO-UHFFFAOYSA-N ) highlight structural isomerism .

- Implications : The altered substituent positions influence collision cross-sections in mass spectrometry and may affect reactivity in nucleophilic reactions due to steric and electronic variations.

Sulfonamide Derivatives: 1,4-Ditosyl-1,4-diazepane

- Molecular Formula : C₁₉H₂₄N₂O₄S₂.

- Key Features : Tosyl (p-toluenesulfonyl) groups replace methyl substituents, significantly increasing molecular weight (408.53 g/mol ) and introducing strong electron-withdrawing effects .

- Crystallography : The compound forms weak C–H···O hydrogen bonds in its crystal lattice, resulting in a solid state at room temperature. Its synthesis involves N,N′-di(p-toluenesulfonyl)-ethane-1,2-diamine and 1,3-dibromopropane .

- Applications : Likely used as a stabilizing intermediate in sulfonamide-based drug synthesis, contrasting with the alkyl-substituted target compound’s role in condensation reactions.

Halogenated Derivatives: 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane

Thiazepane Analogs: Methyl 1,1-dioxo-1,4-thiazepane-6-carboxylate

- Molecular Formula: C₇H₁₁NO₄S.

- Key Differences : Replaces one nitrogen with sulfur (thiazepane backbone) and includes a carboxylate ester.

- Properties : The sulfur atom increases polarity, while the ester group enables participation in hydrolysis or transesterification reactions. This compound is explored for pharmaceutical applications, diverging from the aliphatic diazepane’s synthetic utility .

Data Table: Comparative Analysis

Biological Activity

1,7,7-Trimethyl-1,4-diazepane (C8H18N2) is a chemical compound characterized by a seven-membered ring structure containing two nitrogen atoms. This compound belongs to the diazepane family and is notable for its unique structural properties, which include one secondary amine and one tertiary amine group. Its biological activity has been a subject of research due to its potential applications in medicinal chemistry and pharmacology.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The nitrogen atoms within the diazepane ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. This interaction can modulate several biochemical pathways, which may explain the compound's observed biological effects.

Potential Therapeutic Applications

Recent studies have highlighted the potential of 1,4-diazepane derivatives as agonists for cannabinoid receptors. Specifically, compounds within this class have demonstrated significant selectivity for Cannabinoid receptor 2 (CB2) over Cannabinoid receptor 1 (CB1), suggesting their utility in therapeutic contexts such as pain management and inflammation control . The selectivity profile indicates a reduced likelihood of psychoactive side effects commonly associated with CB1 activation.

Study on Cannabinoid Receptor Agonism

A high-throughput screening campaign identified several 1,4-diazepane compounds as potent CB2 agonists. These compounds exhibited excellent selectivity against CB1 and were evaluated for their metabolic stability in liver microsomes. The findings revealed that while some compounds had low metabolic stability, modifications led to improved profiles suitable for in vivo studies .

Study on Enzyme Inhibition

Research has indicated that this compound can be utilized in the study of enzyme inhibition. Its structural properties allow it to act as a competitive inhibitor in various enzymatic reactions. This characteristic has implications for drug design aimed at targeting specific enzymes involved in disease pathways.

Summary of Biological Activities

Comparison of Diazepane Derivatives

| Compound | Selectivity | Metabolic Stability | Therapeutic Potential |

|---|---|---|---|

| This compound | High for CB2 | Moderate | Pain management |

| Other Diazepanes | Variable | Low | Various applications |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.